(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Overview
Description
(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) groups, which are commonly used in peptide synthesis as protecting groups for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps. The process begins with the protection of amino acids using Fmoc groups. The protected amino acids are then subjected to coupling reactions to form the desired peptide chains. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in stabilizing the structure of peptides and proteins.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The Fmoc groups can be removed under basic conditions, typically using piperidine, to expose the amino groups for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
The major products formed from these reactions include peptides with free amino groups, disulfide-bonded peptides, and thiol-containing peptides .
Scientific Research Applications
(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: For the synthesis of therapeutic peptides and as a tool in drug discovery.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc groups protect the amino groups during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the amino groups are exposed, allowing for further peptide elongation. The compound’s ability to form disulfide bonds also plays a crucial role in stabilizing the three-dimensional structure of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
- **(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-hept-6-enoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
What sets (2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid apart from similar compounds is its dual Fmoc protection and the presence of a sulfanyl group. This unique combination allows for versatile applications in peptide synthesis, particularly in the formation of complex and stable peptide structures .
Properties
Molecular Formula |
C37H34N2O8S |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33?/m0/s1 |
InChI Key |
HTUWSGAPOVGKGH-JEFWXSHNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
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